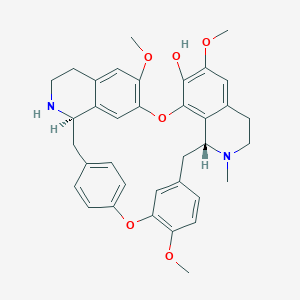![molecular formula C14H20N2O3 B234952 N-[4-(acetylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide](/img/structure/B234952.png)
N-[4-(acetylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(acetylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide, commonly known as AM404, is a synthetic compound that has gained significant attention in the scientific community for its potential therapeutic applications. AM404 is a potent inhibitor of the reuptake of the endocannabinoid anandamide, which is a neurotransmitter that plays a crucial role in pain regulation, inflammation, and mood regulation.
Mechanism of Action
AM404 acts as an inhibitor of the reuptake of anandamide, which is an endocannabinoid that binds to the same receptors as THC, the psychoactive component of cannabis. Anandamide plays a crucial role in pain regulation, inflammation, and mood regulation. By inhibiting the reuptake of anandamide, AM404 increases the levels of anandamide in the brain, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects
AM404 has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines and to inhibit the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation. AM404 has also been shown to have neuroprotective effects by reducing oxidative stress and preventing the death of neurons.
Advantages and Limitations for Lab Experiments
AM404 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, which makes it readily available for research purposes. Additionally, AM404 has been extensively studied, and its mechanism of action is well understood, which makes it a valuable tool for investigating the endocannabinoid system and its potential therapeutic applications.
However, there are also some limitations to the use of AM404 in lab experiments. It has been shown to have low solubility in water, which can make it difficult to administer in vivo. Additionally, AM404 has been shown to have a short half-life in the body, which can limit its effectiveness in some applications.
Future Directions
There are several future directions for the research of AM404. One potential area of research is the development of more potent and selective inhibitors of the reuptake of anandamide. Additionally, the therapeutic potential of AM404 in the treatment of neurological disorders such as epilepsy, multiple sclerosis, and Parkinson's disease should be further investigated. Furthermore, the antitumor properties of AM404 should be explored in more detail, and its potential use in cancer therapy should be investigated. Finally, the pharmacokinetics of AM404 should be further studied to optimize its effectiveness in vivo.
Synthesis Methods
The synthesis of AM404 involves the reaction of 4-acetamido-3-methoxybenzyl bromide with 2,2-dimethylpropanoic acid in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure AM404. The synthesis method has been optimized to increase the yield of AM404 and reduce the production of impurities.
Scientific Research Applications
AM404 has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. AM404 has also been investigated for its potential use in the treatment of neurological disorders such as epilepsy, multiple sclerosis, and Parkinson's disease. Furthermore, AM404 has been shown to have antitumor properties and may have potential in cancer therapy.
properties
Product Name |
N-[4-(acetylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide |
|---|---|
Molecular Formula |
C14H20N2O3 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
N-(4-acetamido-3-methoxyphenyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C14H20N2O3/c1-9(17)15-11-7-6-10(8-12(11)19-5)16-13(18)14(2,3)4/h6-8H,1-5H3,(H,15,17)(H,16,18) |
InChI Key |
LUROMWYQMUSJMZ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C(C=C1)NC(=O)C(C)(C)C)OC |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)NC(=O)C(C)(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















